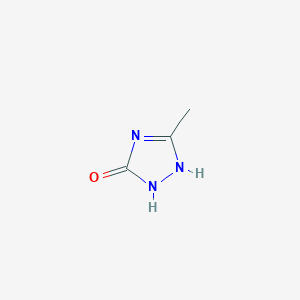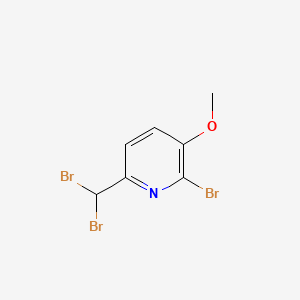
2-Isopropylpyridine
Übersicht
Beschreibung
2-Isopropylpyridine is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 2-(Isopropyl)pyridine and 2-(propan-2-yl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .
Physical And Chemical Properties Analysis
This compound has a density of 0.912g/cm3, a melting point of -141°C, a boiling point of 159.8°C at 760 mmHg, a flash point of 23.2°C, and a refractive index of 1.492 .
Wissenschaftliche Forschungsanwendungen
Metallation and Functionalization
2-Isopropylpyridine has been successfully metallated using potassium diisopropylamide (KDA), enabling subsequent functionalization with a range of electrophiles. This process yields good to excellent results, demonstrating its utility in organic synthesis (Pasquinet et al., 1998).
Macrocyclic Systems Synthesis
Perfluoro-4-isopropylpyridine serves as a building block for synthesizing macrocyclic systems with pyridine sub-units. These systems can complex with cations and anions, showcasing potential in chemical engineering and materials science (Chambers et al., 2003).
Ligand for Complex Chemistry
2,6-Di(pyrazol-1-yl)pyridine and related derivatives, which can be synthesized from this compound, are used as ligands in complex chemistry. They have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Photolytic and Photocatalytic Degradation
Studies on the degradation and mineralization of pyridine derivatives, including those related to this compound, have revealed insights into their treatment in wastewater. This research is crucial for reducing their hazardous effects on ecosystems and human health (Stapleton et al., 2010).
Wine Quality Improvement
This compound derivatives have been evaluated for reducing taint characteristics in wine affected by Harmonia axyridis. Various treatments, including activated charcoal and oak chips, have been explored to improve wine quality (Pickering et al., 2006).
Amination of Pyridines
This compound derivatives have been utilized in the amination of pyridines, a process significant for creating various pharmaceutical and chemical compounds (Yin et al., 2007).
Safety and Hazards
2-Isopropylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
2-Isopropylpyridine is a nitrogen-containing organic compound that has been shown to be an inhibitor of the enzyme histone deacetylase . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
This would result in a more relaxed DNA structure, allowing for increased gene expression .
Biochemical Pathways
By inhibiting histone deacetylase, it likely affects the acetylation state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription .
Result of Action
The primary result of the action of this compound is likely to be changes in gene expression due to its inhibition of histone deacetylase. By preventing the deacetylation of histones, it may lead to a more relaxed chromatin structure, allowing for increased gene expression . The specific genes affected would depend on the cells and tissues in which the compound is active.
Biochemische Analyse
Biochemical Properties
2-Isopropylpyridine plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions by lowering the activation energy required. For instance, it is known to participate in carbene and metal-catalyzed reactions . The interactions between this compound and biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the transition states of the reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in the conformation of the enzymes, affecting their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, which can be attributed to the gradual accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These effects are dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its affinity for specific biomolecules, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localizations are essential for its role in modulating cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-98-4, 75981-47-4 | |
| Record name | 2-Isopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isopropyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 644-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2-isopropylpyridine in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For example, it can be utilized as a nucleophile when treated with lithium reagents. This allows for the synthesis of polydentate chelating N-donor ligands, which are important in coordination chemistry and catalysis. []
Q2: What challenges are associated with the metallation of this compound?
A2: Metallation of this compound, specifically with lithium reagents, can be challenging due to steric hindrance from the isopropyl group. This can lead to low yields and the need for carefully optimized reaction conditions. [, ]
Q3: How can this compound be used in the synthesis of heterocyclic compounds?
A3: this compound can be transformed into perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine) and subsequently aromatized to perfluoro-(this compound) through a multi-step reaction with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction sequence highlights a potential route to synthesize 2-substituted tetrafluoropyridines, valuable building blocks for various applications. []
Q4: Can this compound be detected using mass spectrometry?
A4: Yes, this compound can be effectively detected using mass spectrometry. Studies have demonstrated its detection using a dual plasma desorption/ionization system, achieving a limit of detection as low as 0.1 pmol. [] Furthermore, optimizing the ionization process by adding a small amount of hydrogen to the helium plasma significantly enhances the sensitivity of detection. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



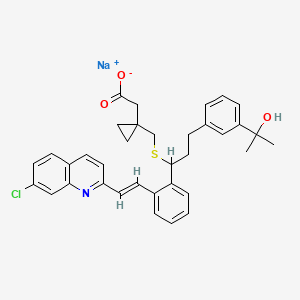
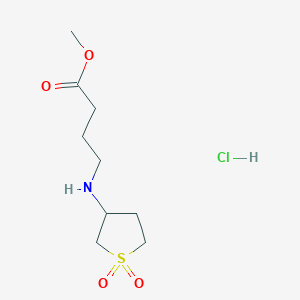

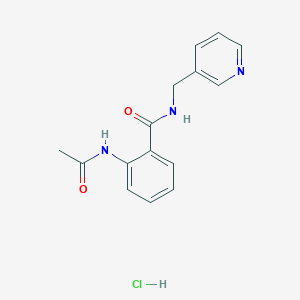
![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
![[6-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride](/img/structure/B7819955.png)
![6-{[(3,5-Dimethylpiperidin-1-yl)carbonyl]amino}hexanoic acid](/img/structure/B7819963.png)
![[11beta,16alpha(S)]-16,17-[(Cyclohexylmethylene)bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione](/img/structure/B7819968.png)

